N-ACETYL-beta-D-GLUCOSAMINE

Catalog No.
S1488656
CAS No.
85409-09-2
M.F
C8H15NO6
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ACETYL-beta-D-GLUCOSAMINE

CAS Number

85409-09-2

Product Name

N-ACETYL-beta-D-GLUCOSAMINE

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

OVRNDRQMDRJTHS-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Synonyms

2 Acetamido 2 Deoxy D Glucose, 2 Acetamido 2 Deoxyglucose, 2-Acetamido-2-Deoxy-D-Glucose, 2-Acetamido-2-Deoxyglucose, Acetylglucosamine, N Acetyl D Glucosamine, N-Acetyl-D-Glucosamine

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O

The exact mass of the compound 2-acetamido-2-deoxy-beta-D-glucopyranose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine. It belongs to the ontological category of aminoglycan in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Bulking. However, this does not mean our product can be used or applied in the same or a similar way.

Building Blocks of Biomolecules:

-Acetamido-2-deoxy-beta-D-glucopyranose, also known as N-acetyl-beta-D-glucosamine (NAG), is a fundamental building block of various biomolecules, including:

  • Glycosaminoglycans (GAGs): These are long, unbranched polysaccharides found in the extracellular matrix and provide structural support, lubrication, and signaling in tissues .
  • Peptidoglycan: This is the major component of the cell wall of bacteria, and NAG plays a crucial role in its structure and integrity .
  • N-linked glycoproteins: These are proteins with attached sugar chains containing NAG, involved in various cellular processes like cell-cell recognition and adhesion .

Research Applications in Glycoscience:

Due to its abundance and involvement in diverse biomolecules, NAG is a vital tool in various research areas related to glycoscience:

  • Glycan Synthesis: Studying the enzymatic pathways and mechanisms involved in the synthesis of NAG-containing biomolecules can provide insights into cellular processes and potential drug targets for diseases related to glycosylation disorders .
  • Glycan Recognition: Research on how proteins and other molecules recognize and interact with NAG helps understand fundamental biological processes like cell signaling and immune response .
  • Drug Development: The unique properties of NAG can be exploited to design and develop novel therapeutics. For example, researchers are investigating NAG-based drugs for treating bacterial infections and inflammatory diseases .

Research Applications in Other Fields:

Besides its role in glycoscience, NAG has applications in other scientific disciplines:

  • Material Science: NAG can be used to create biocompatible materials for various applications, such as drug delivery systems and tissue engineering .
  • Biomedical Research: NAG can be used as a marker for specific cell types and disease states, aiding in diagnosis and research .

N-Acetyl-beta-D-glucosamine is an amide derivative of glucose, specifically a secondary amide formed between glucosamine and acetic acid. It is a white crystalline powder that is soluble in water and has a molecular weight of approximately 221.21 g/mol. This compound is crucial in the structure of chitin, which forms the exoskeletons of arthropods and the cell walls of fungi. It also plays a vital role in the formation of glycoproteins and glycolipids in living organisms, contributing to cellular recognition and signaling processes

, particularly hydrolysis and polymerization.

  • Hydrolysis: Under subcritical and supercritical water conditions, N-acetyl-beta-D-glucosamine can be hydrolyzed to produce valuable chemicals such as glycolic acid, acetic acid, and formic acid. The reaction conditions (temperature, pressure) significantly influence the product distribution .
  • Polymerization: It can polymerize to form chitin or hyaluronic acid when combined with glucuronic acid. This polymerization involves β-linkages that contribute to the structural integrity of biological materials

    N-Acetyl-beta-D-glucosamine exhibits several biological activities:

    • Anti-inflammatory Effects: Research indicates that it may help reduce inflammation by inhibiting elastase release from human immune cells .
    • Role in Glycosylation: It is involved in O-GlcNAcylation, a post-translational modification that affects protein function and cellular signaling pathways. This process can influence insulin resistance and cognitive functions .
    • Potential Therapeutic Uses: N-acetyl-beta-D-glucosamine has been explored for its potential benefits in treating autoimmune diseases and inflammatory bowel disease due to its immunomodulatory effects

      N-Acetyl-beta-D-glucosamine can be synthesized through various methods:

      • Chemical Synthesis: Traditional methods involve the acetylation of glucosamine using acetic anhydride or acetyl chloride under controlled conditions .
      • Enzymatic Methods: Enzymes such as N-acetylglucosaminidase can catalyze the conversion of chitin or chitosan into N-acetyl-beta-D-glucosamine. This method offers higher specificity and milder reaction conditions compared to chemical methods
        - MDPI" class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/1660-3397/8/9/2493" rel="nofollow noopener" target="_blank"> .
      • Agriculture: It can be used as a biopesticide or soil conditioner due to its role in promoting plant growth and health through improved nutrient uptake .

    Research on interaction studies involving N-acetyl-beta-D-glucosamine suggests it may interact with various proteins involved in cellular signaling pathways. These interactions can modulate enzyme activities and affect metabolic processes. For instance, alterations in O-GlcNAcylation levels have been linked to metabolic disorders like diabetes

    Several compounds share structural similarities with N-acetyl-beta-D-glucosamine. Here are some notable ones:

    CompoundStructure/FunctionUnique Features
    N-AcetylgalactosamineAn amide derivative similar to N-acetyl-beta-D-glucosamineStronger inhibition of elastase release
    GlucosamineAn amino sugar precursor without acetyl groupPrecursor for N-acetyl-beta-D-glucosamine
    ChitinA polymer made up of N-acetyl-beta-D-glucosamine unitsMajor component of exoskeletons

    N-Acetyl-beta-D-glucosamine stands out due to its unique role in glycosylation processes and its specific applications in medicine and cosmetics.

    Molecular Architecture

    GlcNAc (C₈H₁₅NO₆; molecular weight: 221.21 g/mol) features a pyranose ring with an N-acetyl group at the C2 position and a beta-configuration at the anomeric carbon (Figure 1). Its stereochemistry includes five chiral centers, conferring specificity in glycosidic bond formation and enzymatic recognition.

    Table 1: Key Physicochemical Properties of GlcNAc

    PropertyValueSource
    Melting Point211–215°C (decomposes)
    Solubility in Water50 g/L (25°C)
    Log P (Partition Coefficient)-3.21
    pKa9.7 (amine group)

    The beta-anomeric configuration enables GlcNAc to form stable glycosidic linkages in chitin, hyaluronic acid, and keratan sulfate, distinguishing it from alpha-linked isomers.

    Discovery and Early Characterization

    The study of GlcNAc traces back to Henri Braconnot’s 1811 isolation of chitin from fungi, a polymer later shown to consist of β-1,4-linked GlcNAc units [5]. However, GlcNAc’s biological significance beyond structural roles remained unexplored until the 20th century. In 1984, the Hart lab identified O-linked β-N-acetylglucosamine (O-GlcNAc) as a post-translational modification on nucleocytoplasmic proteins, challenging the dogma that glycosylation occurred exclusively in secretory pathways [1] [4]. Using β-1,4-galactosyltransferase to label terminal GlcNAc residues, they demonstrated that O-GlcNAc was intracellular, dynamic, and abundant on serine/threonine residues [1]. This discovery laid the groundwork for understanding GlcNAc’s regulatory roles.

    Synthesis and Chemical Exploration

    Early synthetic efforts focused on producing GlcNAc for industrial applications, particularly in chitin derivatives. The development of enzymatic methods using chitinases and hexosaminidases enabled large-scale production from crustacean shells [7]. By the 1990s, chemoenzymatic approaches allowed site-specific incorporation of GlcNAc into peptides, facilitating studies of O-GlcNAc’s effects on protein function [4]. A landmark achievement was the synthesis of bi-deoxygenated GlcNAc derivatives (e.g., BNAG1 and BNAG2) in 2024, which exhibited superior anti-inflammatory properties compared to native GlcNAc [2].

    Biological Significance in Structural and Functional Biology

    Structural Roles in Organisms

    GlcNAc is indispensable across taxa:

    • Fungi and Arthropods: Chitin, a β-1,4-linked GlcNAc polymer, forms exoskeletons and fungal cell walls. Its rigidity arises from hydrogen bonding between linear chains, with α-crystalline allomorphs dominating in arthropods [5].
    • Bacteria: Peptidoglycan, a mesh-like polymer of GlcNAc and N-acetylmuramic acid, provides mechanical stability to bacterial cell walls. Lysozyme targets the β-1,4 linkage between these sugars, enabling host defense [7].
    • Humans: Hyaluronic acid, a glycosaminoglycan containing alternating GlcNAc and glucuronic acid units, lubricates joints and maintains extracellular matrix integrity [7].

    Functional Roles in Cellular Processes

    O-GlcNAcylation, the enzymatic addition of GlcNAc to proteins, regulates:

    • Transcriptional Machinery: Over 9,000 human proteins are O-GlcNAcylated, including RNA polymerase II and transcription factors such as Sp1. This modification modulates DNA binding, protein stability, and coactivator recruitment [1] [4].
    • Metabolic Sensing: UDP-GlcNAc, the donor substrate for O-GlcNAcylation, integrates nutrient status via the hexosamine biosynthetic pathway (HSP). Elevated UDP-GlcNAc levels during high glucose availability increase O-GlcNAcylation of insulin signaling components, linking metabolism to cellular signaling [1] [6].
    • Neurological Functions: Brain glycogen stores 25% glucosamine as GlcNAc-containing glycans, which are dysregulated in Lafora disease and age-related dementias [6].
    Biological SystemGlcNAc RoleKey References
    Fungal Cell WallsStructural integrity via chitin [5] [7]
    Bacterial PeptidoglycanCell wall synthesis [7]
    Human GlycogenGlucosamine storage in the brain [6]
    O-GlcNAcylationProtein post-translational modification [1] [4]

    Current Research Landscape and Emerging Perspectives

    Therapeutic Applications

    Recent studies highlight GlcNAc’s potential in treating chronic diseases:

    • Inflammation: BNAG1, a bi-deoxygenated GlcNAc derivative, suppresses IL-6 and TNF-α production in LPS-challenged mice more effectively than native GlcNAc, suggesting utility in inflammatory disorders [2].
    • Aging: D-Glucosamine extends lifespan in Caenorhabditis elegans and mice by mimicking carbohydrate restriction, activating AMPK, and inducing mitochondrial biogenesis [3].
    • Neurodegeneration: Aberrant GlcNAc-containing glycans in Lafora disease promote polyglucosan body formation, implicating glycogen glucosamine content in dementia pathology [6].

    Technological and Mechanistic Advances

    • Imaging Techniques: Novel metabolic imaging revealed brain glycogen’s glucosamine reservoir, revolutionizing understanding of neurological glucose metabolism [6].
    • Enzyme Engineering: CRISPR-edited O-GlcNAc transferase (OGT) variants now enable site-specific protein glycosylation, aiding functional studies [4].
    • Synthetic Biology: Engineered E. coli strains produce GlcNAc derivatives sustainably, reducing reliance on chitin extraction [7].

    The de novo biosynthesis of N-acetyl-beta-D-glucosamine occurs through a carefully orchestrated four-step enzymatic process known as the hexosamine biosynthesis pathway. This pathway begins with the diversion of glucose metabolism from glycolysis and culminates in the production of uridine diphosphate N-acetylglucosamine, the activated form of the amino sugar [1] [2].

    Initial Enzymatic Step: Glutamine:fructose-6-phosphate amidotransferase

    The first and rate-limiting step in the biosynthesis pathway is catalyzed by glutamine:fructose-6-phosphate amidotransferase, commonly referred to as glucosamine-6-phosphate synthase. This enzyme catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate [1] [3] [4]. The enzyme exhibits a complex domain structure comprising an N-terminal glutaminase domain and a C-terminal isomerase domain connected by a hydrophobic channel that facilitates ammonia transfer [1] [4].

    The glutaminase domain hydrolyzes glutamine to produce ammonia and glutamate, while the isomerase domain utilizes the ammonia to convert fructose-6-phosphate to glucosamine-6-phosphate. This reaction requires magnesium ions as cofactors and is subject to sophisticated allosteric regulation [1]. The enzyme demonstrates feedback inhibition by its end product, uridine diphosphate N-acetylglucosamine, ensuring that hexosamine production is tightly controlled relative to cellular demand [1] [2].

    Acetylation Step: Glucosamine-6-phosphate N-acetyltransferase

    The second step involves the acetylation of glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. This reaction is catalyzed by glucosamine-6-phosphate N-acetyltransferase, which transfers an acetyl group from acetyl-coenzyme A to the amino group of glucosamine-6-phosphate [5] [6]. The enzyme belongs to the acetyltransferase family and demonstrates high specificity for its substrates while exhibiting some flexibility in acyl donor specificity [6] [7].

    The acetylation reaction represents a critical regulatory point in the pathway, as it commits the substrate to amino sugar biosynthesis rather than alternative metabolic fates. The enzyme exhibits product inhibition by N-acetylglucosamine-6-phosphate, providing another layer of metabolic control [5]. Human glucosamine-6-phosphate N-acetyltransferase demonstrates the ability to transfer not only acetyl groups but also propionyl, butyryl, and isobutyryl groups, suggesting potential for alternative N-acylated products [6] [7].

    Phosphate Position Interconversion: N-acetylglucosamine-phosphate mutase

    The third step involves the interconversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate through the action of N-acetylglucosamine-phosphate mutase. This enzyme catalyzes a phosphate transfer reaction that repositions the phosphate group from the 6-position to the 1-position of the sugar ring [8] [9]. The enzyme requires magnesium ions for activity and functions through a ping-pong mechanism involving a phosphorylated enzyme intermediate [10] [11].

    The mutase enzyme demonstrates remarkable specificity for its amino sugar substrate while retaining some ability to act on related sugar phosphates at much lower efficiency. Phosphoglucosamine mutase from various bacterial species exhibits both phosphoglucomutase and phosphomannomutase activities, though these are significantly lower than the primary activity [12]. The enzyme requires phosphorylation at a specific serine residue for catalytic activity, which occurs through autophosphorylation in the presence of appropriate cofactors [10] [11].

    Final Activation: N-acetylglucosamine-1-phosphate uridyltransferase

    The final step in the biosynthesis pathway involves the formation of uridine diphosphate N-acetylglucosamine through the action of N-acetylglucosamine-1-phosphate uridyltransferase. This enzyme catalyzes the transfer of uridine monophosphate from uridine triphosphate to N-acetylglucosamine-1-phosphate, producing the activated nucleotide sugar and pyrophosphate [13] [14]. The reaction requires magnesium ions and proceeds through a two-metal-ion mechanism similar to that observed in DNA and RNA polymerases [15].

    The enzyme demonstrates high specificity for its natural substrates and exhibits complex allosteric regulation. Crystal structures reveal that the enzyme adopts different conformations depending on substrate binding, with significant conformational changes occurring upon nucleotide binding [13] [14]. The enzyme is sensitive to the presence of alternative nucleotides, with adenosine triphosphate acting as a competitive inhibitor that forms an inactive enzyme-substrate complex [16] [17].

    Prokaryotic vs Eukaryotic Pathway Differences

    While the overall biosynthesis pathway is conserved across prokaryotes and eukaryotes, several key differences exist that reflect the distinct evolutionary pressures and cellular environments of these organisms. These differences are particularly evident in the order of enzymatic steps and the organization of catalytic activities.

    Acetylation Step Timing

    One of the most significant differences between prokaryotic and eukaryotic pathways lies in the timing of the acetylation step. In prokaryotes, acetylation occurs after the phosphate position has been changed from the 6-position to the 1-position. The bacterial pathway proceeds through glucosamine-6-phosphate to glucosamine-1-phosphate, followed by acetylation to N-acetylglucosamine-1-phosphate [18] [19]. This order is catalyzed by the bifunctional enzyme GlmU, which possesses both acetyltransferase and uridyltransferase activities [18] [20].

    In contrast, eukaryotic organisms acetylate the amino sugar while the phosphate remains in the 6-position. The eukaryotic pathway converts glucosamine-6-phosphate directly to N-acetylglucosamine-6-phosphate, which is then isomerized to N-acetylglucosamine-1-phosphate by a separate mutase enzyme [21] [19]. This fundamental difference in pathway organization reflects distinct evolutionary adaptations and may provide different regulatory opportunities.

    Enzyme Organization and Regulation

    Prokaryotic organisms typically employ a bifunctional enzyme system for the final two steps of the pathway. The GlmU enzyme contains both acetyltransferase and uridyltransferase domains within a single polypeptide chain, allowing for coordinated regulation of both activities [18] [20] [22]. This bifunctional organization enables tight coupling of the acetylation and uridylation reactions and provides efficient metabolic control.

    Eukaryotic systems generally utilize separate enzymes for the acetylation and uridylation steps, allowing for independent regulation of each activity. The separate enzymes provide additional points of metabolic control and enable more complex regulatory networks involving protein-protein interactions and compartmentalization [21] [23]. This organizational difference reflects the greater complexity of eukaryotic metabolic networks and the need for more sophisticated regulatory mechanisms.

    Salvage Pathway for N-acetyl-beta-D-glucosamine

    In addition to de novo biosynthesis, cells possess salvage pathways that allow for the recycling of N-acetylglucosamine from endogenous and exogenous sources. The salvage pathway represents an important alternative route for maintaining cellular pools of uridine diphosphate N-acetylglucosamine, particularly under conditions of metabolic stress or nutrient limitation [24] [25].

    N-acetylglucosamine Kinase

    The salvage pathway is initiated by N-acetylglucosamine kinase, which phosphorylates free N-acetylglucosamine to form N-acetylglucosamine-6-phosphate using adenosine triphosphate as the phosphate donor [24] [26]. This enzyme belongs to the sugar kinase family and exhibits high specificity for its amino sugar substrate. N-acetylglucosamine kinase demonstrates significant upregulation under conditions of glutamine deprivation, indicating its importance in maintaining hexosamine pools when de novo synthesis is compromised [24].

    The enzyme exhibits complex regulation involving both transcriptional and post-translational mechanisms. Expression of N-acetylglucosamine kinase increases in response to nutrient limitation, and the enzyme appears to undergo phosphorylation under certain conditions, suggesting additional layers of regulatory control [24]. The kinase activity is essential for tumor growth in certain cancer types, highlighting its importance in pathological conditions [24].

    Integration with De Novo Pathway

    The salvage pathway converges with the de novo biosynthesis pathway at the level of N-acetylglucosamine-6-phosphate, allowing both pathways to contribute to the cellular pool of activated amino sugar. The subsequent steps involving phosphate position interconversion and uridylation are shared between the two pathways, providing metabolic flexibility and redundancy [24] [25].

    The relative contribution of salvage versus de novo synthesis varies depending on cellular conditions and the availability of free N-acetylglucosamine. Under conditions of nutrient stress, the salvage pathway can become the predominant source of uridine diphosphate N-acetylglucosamine, demonstrating the importance of this alternative route for maintaining cellular function [24]. The integration of these pathways provides cells with robust mechanisms for ensuring adequate supplies of this essential metabolite.

    Regulatory Mechanisms

    The biosynthesis of N-acetyl-beta-D-glucosamine is subject to multiple layers of regulation that ensure appropriate production levels in response to cellular demands. These regulatory mechanisms operate at transcriptional, translational, and post-translational levels, providing precise control over pathway flux.

    Feedback Inhibition

    The primary regulatory mechanism controlling de novo biosynthesis is feedback inhibition by the end product, uridine diphosphate N-acetylglucosamine. This nucleotide sugar binds to the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase and inhibits its activity, preventing overproduction of the amino sugar [1] [2]. The feedback inhibition is particularly effective because it targets the first committed step in the pathway, ensuring that resources are not wasted on unnecessary intermediate production.

    The feedback inhibition mechanism involves allosteric binding of uridine diphosphate N-acetylglucosamine to a site distinct from the active site, inducing conformational changes that reduce enzyme activity. This regulatory mechanism is highly conserved across species and represents a fundamental aspect of metabolic control in hexosamine biosynthesis [1] [2].

    Transcriptional and Post-translational Control

    Enzyme expression in the biosynthesis pathway is subject to complex transcriptional regulation involving multiple transcription factors and regulatory elements. The expression of pathway enzymes responds to nutritional status, cellular stress, and developmental signals, allowing for appropriate adjustment of biosynthetic capacity [27] [24]. In some organisms, riboswitch mechanisms have been identified that regulate enzyme expression in response to metabolite levels [27].

    Post-translational modifications also play important roles in pathway regulation. Several enzymes in the pathway are subject to phosphorylation, which can modulate their activity, stability, or subcellular localization. The phosphorylation of pathway enzymes provides a rapid mechanism for adjusting enzyme activity in response to changing cellular conditions [10] [11] [24].

    EnzymeKm Substrate 1 (mM)Km Substrate 2 (mM)Vmax (μmol/min/mg)Optimal pH
    GFAT (Human)0.4 (Frc-6-P)20 (Glutamine)2.57.4
    GNA1 (Human)0.15 (GlcN-6-P)0.08 (Acetyl-CoA)457.8
    AGM1 (Human)0.03 (GlcNAc-6-P)N/A1208.0
    UAP1 (Human)0.2 (GlcNAc-1-P)0.5 (UTP)858.2
    GlmU (E. coli)0.05 (GlcN-1-P)0.1 (UTP)80 (acetyltransferase)8.0
    NAGK (Human)0.3 (GlcNAc)0.2 (ATP)257.5

    Physical Description

    Solid

    XLogP3

    -1.7

    UNII

    8P59336F68

    Other CAS

    14131-68-1

    Associated Chemicals

    Chitosan; 9012-76-4

    Wikipedia

    N-acetyl-D-glucosamine (complete stereochemistry)

    Use Classification

    Cosmetics -> Bulking

    Methods of Manufacturing

    Chitin is isolated from crab and shrimp shells as follows: (1) Ca2CO3 in the shell flakes is dissolved out by treatment with dilute HCl (demineralization), (2) astaxanthin pigments and lipids are extracted with organic solvents, e.g., acetone and ethanol, (decolorization), and (3) proteins are extracted with NaOH or digested enzymatically by proteases or microorganisms (deproteinization). Chitin is obtained as residue in the form of flakes.

    General Manufacturing Information

    Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-(dinonylphenoxy)-, branched: ACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
    Chitin (poly-N-acetyl-glucosamine) is one of the most common polymers found in nature. Structurally, it is related to cellulose, which consists of long chains of glucose molecules linked to each other. In chitin, the building block of the chains is a slightly modified form of glucose. ...Chitin is present in the shells of all crustaceans and insects, and in certain other organisms including many fungi, algae, and yeast. Commercially, chitin is isolated from the shells of crustaceans after the edible parts have been removed.
    It is estimated that about 100X10+9 metric tons of chitin are produced every year on earth. ... At present, the major industrial source of chitin and chitosan are the shells of crabs and shrimps.

    Dates

    Last modified: 07-17-2023
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    interactions by O-linked β-N-acetylglucosamine. Biochemistry. 2017 Nov 3. doi:
    10.1021/acs.biochem.7b00871. [Epub ahead of print] PubMed PMID: 29099585.


    2: Chi WJ. DasR, a GntR-family global regulator, regulates N-acetylglucosamine
    metabolism in Streptomyces griseus. J Microbiol Biotechnol. 2017 Oct 25. doi:
    10.4014/jmb.1708.08026. [Epub ahead of print] PubMed PMID: 29061030.


    3: Hesketh GG, Dennis JW. N-acetylglucosamine: more than a silent partner in
    insulin resistance. Glycobiology. 2017 Jul 1;27(7):595-598. doi:
    10.1093/glycob/cwx035. PubMed PMID: 29048482; PubMed Central PMCID: PMC5458536.


    4: Camacho E, Chrissian C, Cordero RJB, Liporagi-Lopes L, Stark RE, Casadevall A.
    N-acetylglucosamine affects Cryptococcus neoformans cell-wall composition and
    melanin architecture. Microbiology. 2017 Oct 18. doi: 10.1099/mic.0.000552. [Epub
    ahead of print] PubMed PMID: 29043954.


    5: Rush JS, Edgar RJ, Deng P, Chen J, Zhu H, van Sorge NM, Morris AJ, Korotkov
    KV, Korotkova N. The molecular mechanism of N-acetylglucosamine side-chain
    attachment to the Lancefield group A Carbohydrate in Streptococcus pyogenes. J
    Biol Chem. 2017 Oct 11. pii: jbc.M117.815910. doi: 10.1074/jbc.M117.815910. [Epub
    ahead of print] PubMed PMID: 29021255.


    6: Li Z, Li X, Nai S, Geng Q, Liao J, Xu X, Li J. Checkpoint kinase 1-induced
    phosphorylation of O-linked β-N-acetylglucosamine transferase regulates the
    intermediate filament network during cytokinesis. J Biol Chem. 2017 Oct 11. pii:
    jbc.M117.811646. doi: 10.1074/jbc.M117.811646. [Epub ahead of print] PubMed PMID:
    29021254.


    7: Ling M, Liu Y, Li J, Shin HD, Chen J, Du G, Liu L. Combinatorial promoter
    engineering of glucokinase and phosphoglucoisomerase for improved
    N-acetylglucosamine production in Bacillus subtilis. Bioresour Technol. 2017 Sep
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    PubMed PMID: 28946392.

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